molecular formula C25H46O2Si2 B077949 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene CAS No. 13110-76-4

3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene

Cat. No. B077949
CAS RN: 13110-76-4
M. Wt: 434.8 g/mol
InChI Key: YXSPGYZGGCSNLG-HUVRVWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene, also known as TMS derivative of DHEA, is a synthetic steroid compound that has gained significant attention in the field of scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA) and is often used as a precursor to various androgens and estrogens.

Mechanism Of Action

The mechanism of action of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves its conversion to testosterone, estrogen, and progesterone. This conversion takes place in various tissues and organs of the body, including the liver, adrenal glands, and reproductive organs. Once converted, these hormones bind to their respective receptors and produce their effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene are related to its conversion to testosterone, estrogen, and progesterone. These hormones play a crucial role in the development and maintenance of various tissues and organs of the body. Testosterone, for instance, is essential for the development of male sexual characteristics, while estrogen is essential for the development of female sexual characteristics. Progesterone is essential for the maintenance of pregnancy.

Advantages And Limitations For Lab Experiments

The advantages of using 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in lab experiments include its ability to act as a precursor to various androgens and estrogens. Additionally, it is relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for specialized equipment to handle it safely.

Future Directions

There are several future directions for the use of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of hormonal imbalances and certain types of cancer. Additionally, there is a need for further research into its potential toxicity and safety.

Synthesis Methods

The synthesis of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves the reaction of DHEA with trimethylsilyl chloride and imidazole. The reaction takes place in anhydrous conditions and produces the 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene derivative of DHEA. This compound is then purified using chromatography techniques to obtain a pure form of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene.

Scientific Research Applications

3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene has been extensively used in scientific research due to its ability to act as a precursor to various androgens and estrogens. It has been used in studies related to the synthesis of testosterone, estrogen, and progesterone. Additionally, it has been used in studies related to the effects of androgens and estrogens on the body.

properties

CAS RN

13110-76-4

Product Name

3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene

Molecular Formula

C25H46O2Si2

Molecular Weight

434.8 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane

InChI

InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

YXSPGYZGGCSNLG-HUVRVWIJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C

SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C

synonyms

3β,17β-Bis(trimethylsilyloxy)androst-5-ene

Origin of Product

United States

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